Cas no 1936341-82-0 (6-bromo-3-(dimethylamino)pyridine-2-carboxylic acid)

6-bromo-3-(dimethylamino)pyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Pyridinecarboxylic acid, 6-bromo-3-(dimethylamino)-
- 6-bromo-3-(dimethylamino)pyridine-2-carboxylic acid
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- Inchi: 1S/C8H9BrN2O2/c1-11(2)5-3-4-6(9)10-7(5)8(12)13/h3-4H,1-2H3,(H,12,13)
- InChI Key: OTWFFBIVHQJAJT-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)=NC(Br)=CC=C1N(C)C
6-bromo-3-(dimethylamino)pyridine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-255497-1.0g |
6-bromo-3-(dimethylamino)pyridine-2-carboxylic acid |
1936341-82-0 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-255497-1g |
6-bromo-3-(dimethylamino)pyridine-2-carboxylic acid |
1936341-82-0 | 1g |
$0.0 | 2023-09-14 |
6-bromo-3-(dimethylamino)pyridine-2-carboxylic acid Related Literature
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
Additional information on 6-bromo-3-(dimethylamino)pyridine-2-carboxylic acid
6-Bromo-3-(Dimethylamino)Pyridine-2-Carboxylic Acid: A Comprehensive Overview
6-Bromo-3-(dimethylamino)pyridine-2-carboxylic acid, with the CAS number 1936341-82-0, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a bromine atom at position 6, a dimethylamino group at position 3, and a carboxylic acid group at position 2. These functional groups contribute to its diverse chemical properties and potential applications.
The pyridine ring serves as the central framework of this molecule, providing a rigid and planar structure that facilitates various chemical reactions. The presence of the bromine atom at position 6 introduces electron-withdrawing effects, which can influence the reactivity of the molecule in synthetic transformations. Meanwhile, the dimethylamino group at position 3 acts as an electron-donating substituent, enhancing the basicity of the nitrogen atom and potentially influencing the molecule's ability to form hydrogen bonds or participate in other non-covalent interactions.
The carboxylic acid group at position 2 is particularly important due to its versatility in chemical synthesis. It can undergo a wide range of reactions, including esterification, amidation, and coupling reactions, making it a valuable site for functionalization. This group also contributes to the compound's solubility in polar solvents, which is advantageous for its use in various chemical processes.
Recent studies have highlighted the potential of 6-bromo-3-(dimethylamino)pyridine-2-carboxylic acid in drug discovery and development. Its unique combination of functional groups makes it an ideal candidate for exploring new therapeutic agents. For instance, researchers have investigated its role as a precursor for bioactive molecules with potential anti-inflammatory or anticancer properties. The bromine atom at position 6 can serve as a leaving group in substitution reactions, enabling the introduction of diverse substituents that may enhance the compound's pharmacological activity.
In addition to its pharmaceutical applications, this compound has also been explored in materials science. The pyridine ring's aromaticity and the presence of electron-withdrawing and donating groups make it suitable for use in constructing advanced materials such as coordination polymers or metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies.
The synthesis of 6-bromo-3-(dimethylamino)pyridine-2-carboxylic acid typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have enabled more efficient routes to this compound, often utilizing catalytic systems or microwave-assisted techniques to accelerate reaction rates and improve selectivity.
From an environmental perspective, understanding the degradation pathways and ecological impact of this compound is crucial. Studies have shown that under certain conditions, such as exposure to light or microbial activity, this compound can undergo biodegradation. However, further research is needed to fully characterize its environmental fate and assess its potential risks to ecosystems.
In conclusion, 6-bromo-3-(dimethylamino)pyridine-2-carboxylic acid is a versatile compound with promising applications across multiple disciplines. Its unique structure provides a foundation for exploring new chemical entities with enhanced functionality. As research continues to uncover its potential uses and optimize its synthesis pathways, this compound is likely to play an increasingly important role in both academic and industrial settings.
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